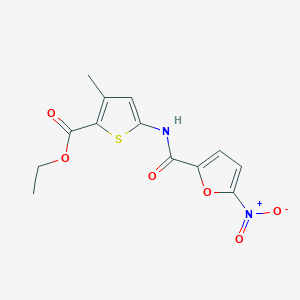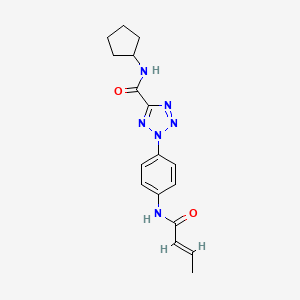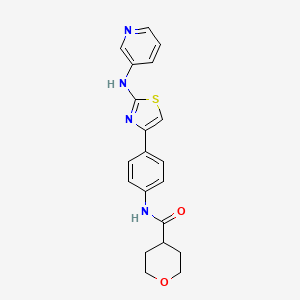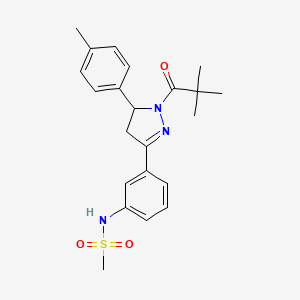
Ethyl 3-methyl-5-(5-nitrofuran-2-carboxamido)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, including EMNTC, often involves the reaction of enaminones with different nucleophiles and electrophiles . For example, the fusion of enaminone with triethylorthoformate in the presence of ZnCl2 has been used to synthesize related compounds .Molecular Structure Analysis
The molecular structure of EMNTC includes a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . This structure is part of what gives EMNTC and similar compounds their unique properties.Chemical Reactions Analysis
Thiophene derivatives like EMNTC can undergo a variety of chemical reactions. Enaminones, which are often used in the synthesis of these compounds, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . They can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical and Chemical Properties Analysis
EMNTC has a molecular weight of 324.31. More specific physical and chemical properties such as melting point, solubility, and spectral data were not found in the search results.Wissenschaftliche Forschungsanwendungen
Analytical Methodologies in Carcinogen Biomarkers
Research on the measurement of human urinary carcinogen metabolites demonstrates the utility of specific methodologies for obtaining crucial information about the interaction between various substances and biological systems. Such methodologies could be applied to study the metabolites of "Ethyl 3-methyl-5-(5-nitrofuran-2-carboxamido)thiophene-2-carboxylate" in similar biological contexts, offering insights into its effects and potential applications in cancer research or toxicology studies (Hecht, 2002).
Ethylene Inhibition for Agricultural Applications
The compound's potential to interact with biological systems suggests possible applications in agriculture, similar to the use of 1-methylcyclopropene (1-MCP) for inhibiting ethylene and enhancing postharvest quality of fruits and vegetables. Investigating "this compound" in this context could uncover new methods for prolonging shelf life or improving crop resilience (Watkins, 2006).
Chemical Synthesis and Green Chemistry
The synthesis of complex organic compounds, including benzene derivatives and polymers, highlights the importance of innovative and environmentally friendly chemical synthesis techniques. Exploring the synthesis pathways of "this compound" could contribute to the field of green chemistry, potentially leading to new materials or pharmaceuticals with reduced environmental impact (Gu et al., 2009).
Poly(ethylene glycol) Alternatives
The search for alternatives to poly(ethylene glycol) (PEG) due to its immunogenicity has led to the development of new polymers for drug delivery and bioconjugation. Investigating the properties of "this compound" may offer insights into new materials that could serve as alternatives to PEG, enhancing the efficacy and safety of biomedical applications (Thai Thanh Hoang Thi et al., 2020).
Wirkmechanismus
While the specific mechanism of action for EMNTC is not mentioned in the search results, thiophene derivatives are known to have a wide range of therapeutic applications . They have been used as antimicrobial, antihypertensive, analgesic, anti-inflammatory, cholesterol inhibitors, antiviral, and antitumor agents .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-methyl-5-[(5-nitrofuran-2-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6S/c1-3-20-13(17)11-7(2)6-9(22-11)14-12(16)8-4-5-10(21-8)15(18)19/h4-6H,3H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLGWRBRTHFOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-4-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671409.png)

![1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2671411.png)

![1-(3-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2671416.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2671417.png)
![(6-Fluoro-4-{[4-(propan-2-yl)benzyl]amino}quinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2671418.png)



![[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate](/img/structure/B2671426.png)


![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2671429.png)
